molecular formula C25H22ClNO4 B1310840 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid CAS No. 331763-57-6

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Cat. No. B1310840
M. Wt: 435.9 g/mol
InChI Key: MAKZBMVPIFVGPV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis Applications

One of the significant applications of the Fmoc group, which includes compounds like "(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid," is in the synthesis of peptides. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides without unwanted side reactions. For instance, Šebesta and Seebach (2003) elaborated on the preparation of new N-Fmoc-protected β2-homoamino acids for the solid-phase syntheses of β-peptides, demonstrating the versatility of Fmoc-protected amino acids in synthesizing complex peptide structures (Šebesta & Seebach, 2003).

Material Science and Nanotechnology

The Fmoc group's application extends beyond peptide synthesis into the realms of material science and nanotechnology, where it facilitates the self-assembly of peptides into nanostructures. Kshtriya et al. (2021) reported on the self-assembly of Fmoc variants of threonine and serine into structures with controlled morphological changes, paving the way for novel materials with applications in nanotechnology (Kshtriya, Koshti, & Gour, 2021). This work highlights the potential of Fmoc-protected amino acids in creating self-assembled structures with applications ranging from drug delivery systems to nanoscale devices.

Bioimaging and Diagnostics

The fluorescent properties of fluorenyl derivatives also find applications in bioimaging and diagnostics. Morales et al. (2010) investigated the photophysics and bioimaging capabilities of a water-soluble fluorene derivative, demonstrating its use in integrin-targeting and imaging, which could be crucial for medical diagnostics and research (Morales et al., 2010).

properties

IUPAC Name

(3R)-4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKZBMVPIFVGPV-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426574
Record name (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

CAS RN

331763-57-6
Record name (βR)-3-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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